molecular formula C6H10F3NO2 B1651324 5-Amino-3-(trifluoromethyl)pentanoic acid CAS No. 1258641-34-7

5-Amino-3-(trifluoromethyl)pentanoic acid

Cat. No.: B1651324
CAS No.: 1258641-34-7
M. Wt: 185.14
InChI Key: NBFMNAOCYLBNGU-UHFFFAOYSA-N
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Description

5-Amino-3-(trifluoromethyl)pentanoic acid is an organic compound with the molecular formula C6H10F3NO2. It is characterized by the presence of an amino group at the 5th position and a trifluoromethyl group at the 3rd position on a pentanoic acid backbone.

Scientific Research Applications

5-Amino-3-(trifluoromethyl)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Incorporated into proteins to study the effects of fluorinated amino acids on protein structure and function.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals

Safety and Hazards

The safety data sheet for a similar compound, 3-Amino-5-(trifluoromethyl)benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(trifluoromethyl)pentanoic acid can be achieved through several synthetic routes. One common method involves the introduction of the trifluoromethyl group via a nucleophilic substitution reaction. The reaction typically employs trifluoromethyl iodide as the trifluoromethylating agent in the presence of a base such as potassium carbonate. The amino group can be introduced through reductive amination of the corresponding ketone intermediate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Amino-3-(trifluoromethyl)pentanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The amino group can form hydrogen bonds with target molecules, further influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(trifluoromethyl)pentanoic acid
  • 5-Amino-3-(trifluoromethyl)benzoic acid
  • 3-Amino-5-(trifluoromethyl)benzoic acid

Uniqueness

5-Amino-3-(trifluoromethyl)pentanoic acid is unique due to the specific positioning of the trifluoromethyl and amino groups on the pentanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-amino-3-(trifluoromethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c7-6(8,9)4(1-2-10)3-5(11)12/h4H,1-3,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFMNAOCYLBNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601255672
Record name Pentanoic acid, 5-amino-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258641-34-7
Record name Pentanoic acid, 5-amino-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258641-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 5-amino-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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